3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one
Description
3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative featuring a bromobenzenesulfonyl group at position 3 and a nitro group at position 5. Coumarins are known for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHIUJYUOJZLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with a suitable chromen-2-one derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zirconium chloride at controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The chromen-2-one core can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amino-chromen-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
The compound serves as a crucial building block for the synthesis of potential therapeutic agents. Its structural components allow for modifications that can enhance biological activity. Notably, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The presence of the nitro group is particularly significant as it can be reduced to an amino group, which is often associated with increased biological activity in drug design.
Case Studies:
- A study explored the synthesis of various derivatives of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one, leading to compounds that exhibited promising cytotoxicity against cancer cell lines .
- Another research focused on the anti-inflammatory effects of modified versions of this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro.
Organic Synthesis
Intermediate in Complex Molecule Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and reduction, makes it a versatile reagent in synthetic pathways.
Common Reactions:
- Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, yielding a variety of derivatives.
- Reduction Reactions: The nitro group can be selectively reduced to form amino derivatives, which are important in pharmaceutical chemistry.
Table 1: Common Reactions and Products
| Reaction Type | Reaction Description | Major Products |
|---|---|---|
| Substitution | Nucleophilic substitution on bromine | Various substituted derivatives |
| Reduction | Nitro group reduction to amino group | Amino-chromen-2-one derivatives |
| Oxidation | Oxidation of chromen-2-one core | Different oxidized derivatives |
Materials Science
Development of Novel Materials
The unique structural features of this compound also make it valuable in materials science. Its properties can be exploited to develop new materials with specific functionalities, such as fluorescence or conductivity.
Applications in Material Development:
- Research has indicated potential uses in creating organic light-emitting diodes (OLEDs) due to its electronic properties.
- The compound's stability and reactivity can be harnessed for developing polymeric materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key physicochemical properties of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one with structurally related coumarin derivatives:
Key Observations :
- Electron-Withdrawing Groups : The sulfonyl group in the target compound likely increases acidity and polarizability compared to benzimidazole or triazole substituents .
- Thermal Stability : Compounds with bulky substituents (e.g., benzimidazole in 4e) exhibit higher melting points (290°C) due to enhanced intermolecular interactions .
Anticancer Activity
- 3-(2-Aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN i3): Demonstrated IC₅₀ values of 12–15 μM against MCF-7 and A549 cancer cells via caspase activation .
- 3-(1H-Benzo[d]imidazol-2-yl)-6-nitro-2H-chromen-2-one (4e) : Exhibited moderate antioxidant activity (DPPH IC₅₀: 25 μM) but lower cytotoxicity compared to SVN i3 .
- Target Compound : The bromobenzenesulfonyl group may enhance DNA intercalation or enzyme inhibition, though direct activity data are unavailable.
Anti-Mosquito Activity
- Schiff Bases of 3-(2-Aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN 1-11): Showed 80–90% mortality against A. arabiensis at 100 ppm .
- Sulfonyl Analogs : Increased lipophilicity from the sulfonyl group could improve larvicidal efficacy by enhancing membrane penetration .
Biological Activity
3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one, with the molecular formula CHBrNOS and a molecular weight of 410.19 g/mol, is an organic compound belonging to the chromen-2-one class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromobenzenesulfonyl group and a nitro group attached to the chromen-2-one core, which contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 410.19 g/mol |
| CAS Number | 865656-33-3 |
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with a chromen-2-one derivative under controlled conditions using solvents like acetonitrile and catalysts such as zirconium chloride.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromen-2-one can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, the nitro group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activities. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways such as NF-kB and MAPK. This makes it a candidate for further exploration in treating inflammatory diseases.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. The sulfonyl group in this compound may provide a favorable interaction with enzyme active sites, leading to inhibition effects. For example, studies have demonstrated that similar compounds can act as inhibitors of certain kinases involved in cell signaling pathways.
Case Studies
- Study on Anticancer Activity : A study published in Molecules indicated that derivatives of chromen-2-one showed IC values in the micromolar range against various cancer cell lines, suggesting that structural modifications could enhance their potency against specific types of cancer cells .
- Anti-inflammatory Mechanisms : Research highlighted in Pharmaceuticals explored the anti-inflammatory effects of chromen derivatives, showing that they could significantly reduce inflammation markers in animal models .
- Enzyme Interaction Studies : Computational studies have suggested that the sulfonyl moiety enhances binding affinity to target enzymes compared to non-sulfonylated counterparts, indicating potential for drug development .
Q & A
Q. What are the established synthetic routes for 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one, and how are intermediates purified?
The compound is synthesized via multi-step reactions. A typical route involves:
Acetylation : 6-nitro-2H-chromen-2-one is acetylated to form 3-acetyl-6-nitro-2H-chromen-2-one (SVN i1) using bromine in chloroform under controlled temperature (4–50°C) .
Bromination : The acetyl group is brominated to yield 3-(2-bromoacetyl)-6-nitro-2H-chromen-2-one (SVN i2), monitored by TLC and purified via vacuum drying (75% yield) .
Thiazole Formation : Reaction with thiourea in ethanol under reflux produces 3-(2-aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN i3), purified via column chromatography (chloroform:methanol eluent, 80% yield) .
Schiff Base Condensation : SVN i3 is condensed with substituted aldehydes (e.g., aromatic aldehydes) in ethanol under reflux to form final derivatives, characterized by FT-IR, NMR, and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- FT-IR : Confirm functional groups (e.g., sulfonyl C=O stretch at ~1350–1450 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm sulfonyl/thiazole connectivity .
- LC-MS : Verify molecular weight (e.g., parent ion [M+H]⁺) and fragmentation patterns to assess purity .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What standard assays are used to evaluate its biological activity, and how are results interpreted?
- Anticancer Activity : MTT assay on MCF-7/A549 cells. Calculate IC₅₀ values (e.g., SVN derivatives show IC₅₀ = 12–45 µM) and assess apoptosis via caspase-3/7 activation .
- Antioxidant Capacity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Anti-Tubercular Activity : Micro Alamar Blue Assay (MABA) against H37Rv/MDR-MTB strains (minimum inhibitory concentration, MIC < 10 µg/mL considered potent) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of intermediates like SVN i2 or SVN i3?
- Temperature Control : Bromination at 4°C minimizes side reactions (e.g., over-bromination) .
- Solvent Selection : Ethanol for thiourea reactions enhances nucleophilicity and solubility .
- TLC Monitoring : Track reaction progress (e.g., Rf = 0.6 for SVN i2 in chloroform) to terminate reactions at optimal conversion .
- Purification : Use gradient elution in column chromatography (e.g., 90:10 chloroform:methanol) to isolate polar byproducts .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Molecular Docking : Screen against targets like lipoxygenase or mycobacterial enzymes using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., electron-withdrawing groups enhance anti-TB activity) .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict reactive sites (e.g., sulfonyl group electrophilicity) .
Q. How can crystallographic data resolve ambiguities in structural elucidation?
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement (R-factor < 0.05) to confirm sulfonyl-thiazole dihedral angles and hydrogen bonding .
- ORTEP-III : Generate thermal ellipsoid plots to visualize disorder (e.g., nitro group orientation) and validate bond lengths/angles against CSD database .
Q. How should researchers address contradictory results in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
- Dose-Response Repetition : Conduct triplicate assays with positive controls (e.g., K-Othrin for adulticidal tests) to confirm reproducibility .
- Solubility Testing : Assess compound stability in DMSO/PBS to rule out aggregation artifacts .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes that may deactivate the compound .
Q. What statistical methods are recommended for analyzing bioassay data (e.g., adulticidal activity)?
- ANOVA with Tukey’s Post Hoc : Compare mortality rates across derivatives (e.g., SVN 5–9 show 85–92% mortality vs. control) .
- Probit Analysis : Calculate LD₅₀/LD₉₀ values for dose-dependent responses .
- Principal Component Analysis (PCA) : Cluster compounds by substituent effects (e.g., para-bromo vs. nitro groups) and bioactivity profiles .
Methodological Best Practices
- Data Triangulation : Combine crystallographic, spectroscopic, and bioassay data to validate structural hypotheses .
- Negative Controls : Include solvent-only and untreated cell/mosquito groups to exclude background noise .
- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for depositing spectral/assay data in repositories like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
